1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea is a compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a pyridinylmethyl group attached to the urea moiety
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea typically involves the reaction of 2-chlorophenyl isocyanate with pyridin-2-ylmethanamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the creation of derivatives with diverse properties.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological targets, leading to various therapeutic effects.
Medicine: Research has indicated that derivatives of this compound may have potential as pharmaceutical agents, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: In material science, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea involves its interaction with molecular targets within biological systems. The chlorophenyl and pyridinylmethyl groups contribute to its binding affinity and specificity towards these targets. The compound can modulate various pathways, leading to its observed biological effects. For instance, it may inhibit specific enzymes or receptors, thereby altering cellular processes and exerting therapeutic effects.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea: This compound has a similar structure but with the pyridinyl group attached at a different position. This slight variation can lead to differences in reactivity and biological activity.
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea: Another structural isomer, differing in the position of the pyridinyl group. This can result in unique properties and applications.
1-(2-Chlorophenyl)-3-(pyridin-2-ylethyl)urea: This compound has an ethyl linker instead of a methylene group, which can influence its chemical and biological behavior.
Biological Activity
1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with pyridin-2-ylmethylamine in the presence of a base. The resulting urea derivatives can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structure and purity.
Antiproliferative Effects
Research has shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including A549 (lung), HCT-116 (colon), and PC-3 (prostate) cells. The compound has been evaluated using the MTT assay to determine cell viability and calculate IC50 values.
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | A549 | 1.53 ± 0.46 |
This compound | HCT-116 | 1.11 ± 0.34 |
This compound | PC-3 | 1.98 ± 1.27 |
The compound's activity was found to be comparable to that of established anticancer drugs like sorafenib, indicating its potential as a lead compound for further development .
The mechanism by which this compound induces antiproliferative effects involves apoptosis induction and cell cycle arrest at the G1 phase. Flow cytometry analyses have confirmed these findings, suggesting that the compound disrupts normal cellular functions leading to programmed cell death .
Antibacterial Activity
In addition to its anticancer properties, preliminary studies have indicated that this compound may also possess antibacterial activity against various pathogens. For instance, it demonstrated effectiveness against E. faecalis and P. aeruginosa, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Case Studies and Research Findings
Several studies have explored the biological activity of similar urea derivatives, providing insights into structure-activity relationships (SAR). For example, modifications in the aromatic ring or substitution patterns significantly influence the biological efficacy of these compounds .
Notable Research Findings
- Apoptosis Induction : A study highlighted that certain derivatives could induce apoptosis in A549 cells in a concentration-dependent manner, emphasizing the importance of structural modifications for enhanced activity .
- Molecular Docking Studies : Computational studies have predicted strong interactions between the urea moiety and key residues in target proteins such as BRAF kinase, supporting its role as a potential inhibitor in cancer treatment .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(pyridin-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c14-11-6-1-2-7-12(11)17-13(18)16-9-10-5-3-4-8-15-10/h1-8H,9H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXWVMXFQBODTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49823888 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.